molecular formula C10H11N3O2 B13136415 Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate

Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate

Cat. No.: B13136415
M. Wt: 205.21 g/mol
InChI Key: FUIBZDGRNCBARR-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry This compound features a triazole ring fused with a benzene ring, making it a benzo-triazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylbenzoyl chloride with sodium azide to form the triazole ring, followed by esterification with methanol to introduce the methyl carboxylate group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazoles, alcohols, and oxides, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Its potential as an anticancer agent is being explored due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the production of dyes, pigments, and corrosion inhibitors due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, it inhibits enzymes such as topoisomerase, which are crucial for DNA replication and cell division, thereby preventing cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate
  • Ethyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate
  • Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-4-carboxylate

Uniqueness

Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate is unique due to the specific positioning of the ethyl and carboxylate groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 2-ethylbenzotriazole-5-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-13-11-8-5-4-7(10(14)15-2)6-9(8)12-13/h4-6H,3H2,1-2H3

InChI Key

FUIBZDGRNCBARR-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C2C=CC(=CC2=N1)C(=O)OC

Origin of Product

United States

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